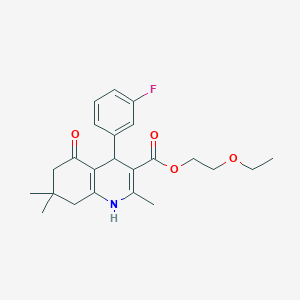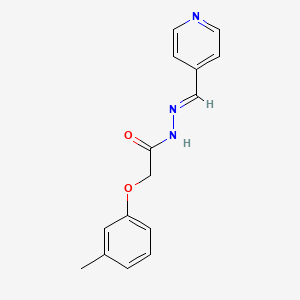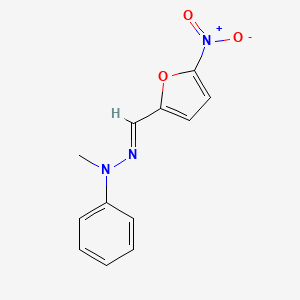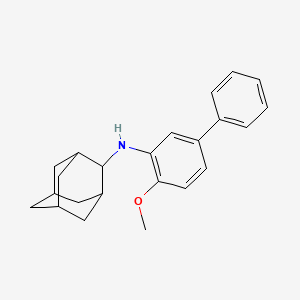![molecular formula C16H16N4O2 B3856650 N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide](/img/structure/B3856650.png)
N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide, commonly referred to as ONI-1, is a small molecule inhibitor that has gained attention for its potential use in cancer research.
Mecanismo De Acción
ONI-1 works by binding to the active site of SHP-2 and inhibiting its activity. SHP-2 is a critical regulator of cell signaling pathways, and its overexpression has been linked to cancer cell growth and survival. By inhibiting SHP-2, ONI-1 can potentially disrupt these pathways and inhibit cancer cell growth.
Biochemical and Physiological Effects
ONI-1 has been shown to have potent inhibitory activity against SHP-2 in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, ONI-1 has not been extensively studied for its effects on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ONI-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent inhibitory activity against SHP-2, making it a potentially useful tool for studying the role of SHP-2 in cancer and other diseases.
However, there are also limitations to using ONI-1 in lab experiments. Its effects on normal cells and tissues have not been extensively studied, and its specificity for SHP-2 may be limited. Additionally, ONI-1 has not been tested in clinical trials, so its potential for use as a therapeutic agent is still unknown.
Direcciones Futuras
For the use of ONI-1 include studying the role of SHP-2 in cancer and other diseases, developing new SHP-2 inhibitors, and exploring its potential therapeutic use.
Aplicaciones Científicas De Investigación
ONI-1 has been studied extensively for its potential use in cancer research. It has been shown to inhibit the activity of the protein tyrosine phosphatase SHP-2, which is overexpressed in many types of cancer. By inhibiting SHP-2, ONI-1 can potentially disrupt cancer cell signaling pathways and inhibit cancer cell growth.
Propiedades
IUPAC Name |
N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(13-5-3-2-4-6-13)19-20-15(21)11-18-16(22)14-7-9-17-10-8-14/h2-10H,11H2,1H3,(H,18,22)(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAXIQRLDBRWQU-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=NC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=NC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3856583.png)


![2-(2-bromo-4-chlorophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B3856606.png)

![1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime]](/img/structure/B3856614.png)
![3-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B3856617.png)


![methyl 4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3856633.png)
![4-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3856646.png)
![N'-[4-(benzyloxy)-2-methoxybenzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3856655.png)
